molecular formula C12H16N4OS B10970628 N-(3-cyanothiophen-2-yl)-2-(4-methylpiperazin-1-yl)acetamide

N-(3-cyanothiophen-2-yl)-2-(4-methylpiperazin-1-yl)acetamide

Cat. No.: B10970628
M. Wt: 264.35 g/mol
InChI Key: WVESSWIGPUWVQS-UHFFFAOYSA-N
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Description

N-(3-cyanothiophen-2-yl)-2-(4-methylpiperazin-1-yl)acetamide is a synthetic organic compound that features a thiophene ring substituted with a cyano group and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiophen-2-yl)-2-(4-methylpiperazin-1-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiophene Ring: Starting with a thiophene precursor, a cyano group can be introduced via a nucleophilic substitution reaction.

    Acylation Reaction: The thiophene derivative can then undergo an acylation reaction to introduce the acetamide group.

    Piperazine Introduction: Finally, the piperazine ring can be attached through a nucleophilic substitution reaction, often using a suitable piperazine derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the cyano group, converting it to an amine.

    Substitution: Both the thiophene and piperazine rings can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.

Scientific Research Applications

N-(3-cyanothiophen-2-yl)-2-(4-methylpiperazin-1-yl)acetamide could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Exploration as a potential therapeutic agent, particularly in targeting specific receptors or enzymes.

    Industry: Use in the development of new materials or as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like N-(3-cyanothiophen-2-yl)-2-(4-methylpiperazin-1-yl)acetamide might interact with proteins, enzymes, or receptors, modulating their activity. This could involve binding to active sites, altering enzyme kinetics, or affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern, which can confer unique chemical and biological properties. This might include specific binding affinities, reactivity, or pharmacokinetic profiles.

Properties

Molecular Formula

C12H16N4OS

Molecular Weight

264.35 g/mol

IUPAC Name

N-(3-cyanothiophen-2-yl)-2-(4-methylpiperazin-1-yl)acetamide

InChI

InChI=1S/C12H16N4OS/c1-15-3-5-16(6-4-15)9-11(17)14-12-10(8-13)2-7-18-12/h2,7H,3-6,9H2,1H3,(H,14,17)

InChI Key

WVESSWIGPUWVQS-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC(=O)NC2=C(C=CS2)C#N

Origin of Product

United States

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